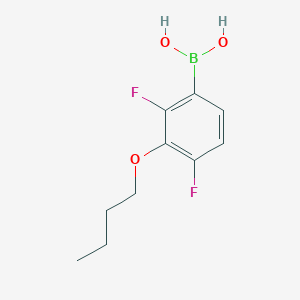

3-Butoxy-2,4-difluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

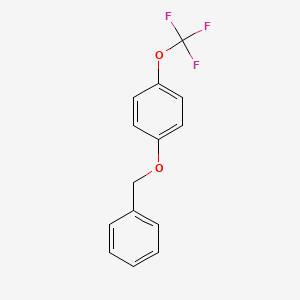

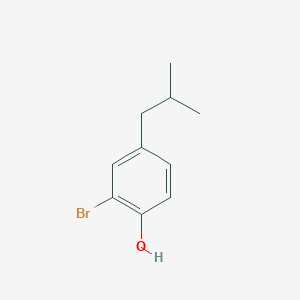

3-Butoxy-2,4-difluorophenylboronic acid is a chemical compound with the molecular formula C10H13BF2O3 and a molecular weight of 230.02 . It is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the protodeboronation of pinacol boronic esters, which is not well developed . This process utilizes a radical approach . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BF2O3/c1-2-3-6-16-10-8(12)5-4-7(9(10)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reactions to synthesize several organic compounds . It is also used in the preparation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Interactions

3-Butoxy-2,4-difluorophenylboronic acid, though not directly referenced, is closely related to compounds within the realm of boronic acid derivatives, which are pivotal in the synthesis and functionalization of various organic compounds. For instance, an ortho-lithiated derivative of protected phenylboronic acid enables the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, demonstrating the versatility of boronic acid derivatives in creating complex organic structures (Dąbrowski et al., 2007). Similarly, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been used as a chiral auxiliary and efficient protecting group for boronic acids, underlining the importance of boronic acids in the synthesis of boron-containing functionalized compounds (Luithle & Pietruszka, 2000).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of boronic acids have been extensively studied, providing insights into their chemical behavior and interaction mechanisms. A study on 2,3-difluorophenylboronic acid through quantum chemical calculations and spectral techniques revealed insights into its most stable conformers and the influence of fluorine substitutions on its structural and electronic properties (Karabacak et al., 2012). This analysis is crucial for understanding how modifications like butoxy and difluoro groups affect the chemical and physical properties of phenylboronic acids.

Application in Polymerization and Material Science

Boronic acid derivatives are also instrumental in polymer science. For example, perfluorophenylboronic acid has been used to catalyze the direct α-stereoselective synthesis of 2-deoxygalactosides from deactivated peracetylated d-galactal, highlighting the role of boronic acids in the synthesis of complex organic molecules and potential applications in materials science (Tatina et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 3-Butoxy-2,4-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with an organic halide or pseudohalide .

Mode of Action

The Suzuki-Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (this compound in this case) transfers its organic group to the palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that allows for the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

As an organoboron compound, it is likely to have good stability and reactivity, which are key factors in its bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including substituted 6-phenylpurine bases and nucleosides , which show significant cytostatic activity in certain cell lines .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions , which means it can be carried out in a variety of environments.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Butoxy-2,4-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the interaction of this compound with palladium catalysts and organic halides. The boronic acid group in this compound interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the coupling reaction . This compound also interacts with various enzymes and proteins that are involved in the catalytic cycle of the Suzuki-Miyaura reaction, enhancing the efficiency and selectivity of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in biochemical synthesis. In cellular environments, this compound can influence cell function by participating in the synthesis of complex organic molecules that are essential for cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in cellular systems can lead to the formation of bioactive compounds that modulate these critical cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The boronic acid group in this compound binds to the palladium catalyst, facilitating the transmetalation step, which is essential for the formation of carbon-carbon bonds . This interaction enhances the catalytic activity of the palladium complex, leading to efficient and selective coupling reactions. Additionally, this compound may influence gene expression by participating in the synthesis of bioactive molecules that regulate transcriptional and post-transcriptional processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or air can lead to hydrolysis and degradation . Over time, the degradation of this compound can affect its efficacy in biochemical reactions, leading to reduced yields and selectivity. Long-term studies in in vitro and in vivo settings have shown that the stability of this compound is crucial for maintaining its biochemical activity and ensuring consistent results in experimental applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, leading to cellular damage and impaired physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in organic synthesis. This compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in the overall metabolic profile of the system. Additionally, this compound can be metabolized by cellular enzymes, leading to the formation of intermediate products that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and efficacy in reactions. The distribution of this compound within tissues is also dependent on its physicochemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can enhance its interaction with enzymes and proteins involved in biochemical reactions, leading to increased efficiency and selectivity. Additionally, the subcellular distribution of this compound can affect its stability and degradation, influencing its overall biochemical activity.

Eigenschaften

IUPAC Name |

(3-butoxy-2,4-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-6-16-10-8(12)5-4-7(9(10)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMUWAHCITXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)OCCCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

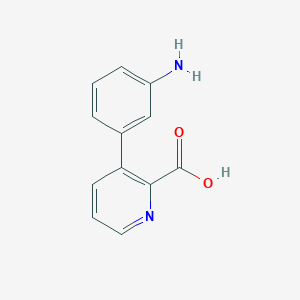

amine](/img/structure/B6330586.png)

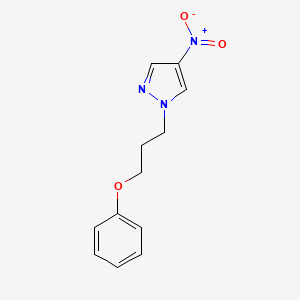

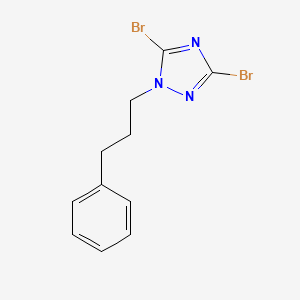

![2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)

![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B6330680.png)

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)